2-(3-Furanyl)-3-pyridinol
Description
Significance of Pyridinol and Furanyl Moieties in Chemical Research
The pyridinol and furanyl moieties are independently recognized for their importance in chemical and medicinal research.
The pyridinol moiety, a derivative of pyridine (B92270), is a common feature in many biologically active compounds. nih.gov The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. frontiersin.orgnih.gov Pyridine and its derivatives are integral to numerous pharmaceuticals and natural products, including vitamins like niacin and pyridoxine. nih.gov The pyridinone form, an isomer of hydroxypyridine, is particularly favored in physiological conditions and offers multiple sites for derivatization, enhancing its versatility in drug design. frontiersin.orgnih.gov
The furanyl moiety, a five-membered aromatic heterocycle containing an oxygen atom, is also a prevalent structural motif in a wide array of natural products and synthetic compounds with diverse biological activities. researchgate.net The furan (B31954) ring system can participate in various chemical transformations and is found in pharmaceuticals with applications ranging from antibacterial to anticancer agents. researchgate.netnih.govnih.gov Its small size and the presence of a lone pair of electrons on the oxygen atom allow it to act as a hydrogen bond acceptor and fit into constrained binding pockets of biological macromolecules. ontosight.ai
The combination of these two moieties in 2-(3-Furanyl)-3-pyridinol creates a molecule with a unique electronic and structural profile, making it a target of interest for synthetic and medicinal chemists.
Overview of Heterocyclic Scaffolds in Organic and Medicinal Chemistry
Heterocyclic compounds are fundamental building blocks in organic chemistry and are of paramount importance in medicinal chemistry. openaccessjournals.comijsrtjournal.com Over 85% of all biologically active chemical compounds contain a heterocyclic fragment. openmedicinalchemistryjournal.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur in a cyclic structure introduces polarity and increases the potential for specific interactions with biological targets like enzymes and receptors. researchgate.net
This diverse class of molecules encompasses a vast range of structures, from simple five- and six-membered rings to complex polycyclic systems. nih.gov Their structural diversity and the ability to readily modify their frameworks make them privileged scaffolds in the discovery of new drugs and functional materials. researchgate.netnih.gov Many marketed drugs, including those for inflammatory conditions, cancer, and infectious diseases, are based on heterocyclic cores. researchgate.net The continuous exploration of novel heterocyclic structures and synthetic methodologies is a driving force in the advancement of medicine and materials science. openaccessjournals.com
| Property | Value |
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 2-(Furan-3-yl)pyridin-3-ol |
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(furan-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H |
InChI Key |
YNGMHHHNZYXBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Furanyl 3 Pyridinol
Strategies for the Construction of the 3-Hydroxypyridine (B118123) Core
The formation of the 3-hydroxypyridine nucleus is a critical step in the synthesis of the target compound. Methodologies often leverage precursor molecules that can be chemically transformed into the desired heterocyclic system.
Ring Expansion Approaches from Furan (B31954) Derivatives
Furan derivatives serve as versatile and readily available starting materials for the synthesis of 3-hydroxypyridines through ring expansion reactions. These methods typically involve a ring-opening and subsequent ring-closure sequence.
A direct and effective method for synthesizing 2-substituted-3-hydroxypyridines is the reaction of 2-acylfurans with ammonia (B1221849) at elevated temperatures. This one-step process is versatile and has been shown to be a general route for a range of 2-heteroaryl-3-hydroxypyridine derivatives. nih.govresearchgate.net The reaction mechanism is proposed to involve an initial attack of ammonia at the C-5 position of the furan ring, which leads to a ring opening–ring closure sequence where the furan's oxygen atom becomes the hydroxyl group in the final pyridine (B92270) product. google.com
This methodology is particularly relevant for the synthesis of 2-(3-Furanyl)-3-pyridinol, as the precursor, 2-(3-furoyl)furan, can be subjected to these conditions. The reaction is typically performed in an autoclave at temperatures around 150 °C. researchgate.net The versatility of this ring expansion allows for various substituents on the acyl group, making it a robust synthetic tool. nih.gov
Table 1: Synthesis of 2-Substituted-3-hydroxypyridines via Rearrangement of 2-Acylfurans
| 2-Acylfuran Precursor | Resulting 2-Substituted-3-hydroxypyridine | Typical Conditions |
| 2-Benzoylfuran | 2-Phenyl-3-hydroxypyridine | Ammonia, 150 °C |
| 2-Acetylfuran | 2-Methyl-3-hydroxypyridine | Ammonia, High Temp/Pressure |
| 2-(2-Thienoyl)furan | 2-(2-Thienyl)-3-hydroxypyridine | Ammonia, 150 °C |
| 2-(3-Furoyl)furan | This compound | Ammonia, 150 °C |
Biomass-derived platform chemicals, such as 5-(hydroxymethyl)furfural (HMF), can also serve as precursors for the 3-hydroxypyridine core. The conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol has been studied in the presence of ammonia-producing compounds. organic-chemistry.orgnih.gov This reaction demonstrates a general pathway for the formation of pyridin-3-ols from 2-oxofurans. The process involves heating the furan derivative in the presence of an ammonia source. organic-chemistry.orgnih.gov While this specific reaction yields a hydroxymethyl-substituted pyridinol, the underlying principle of furan-to-pyridine ring transformation is a key strategy. This approach is part of a broader effort to utilize renewable biomass resources for the synthesis of valuable nitrogen-containing chemicals. google.com
Pyridine N-Oxide Photochemical Valence Isomerization for C3 Hydroxylation
An alternative strategy for generating the 3-hydroxypyridine core involves the functionalization of a pre-existing pyridine ring. Direct C-H hydroxylation at the C3 position of pyridine is challenging due to the electronic properties of the heterocycle. wikipedia.orgorganic-chemistry.org A modern, metal-free approach to overcome this challenge is the photochemical valence isomerization of pyridine N-oxides. wikipedia.orgsynarchive.com
In this process, the pyridine N-oxide is irradiated with UV light (e.g., 254 nm) in a suitable solvent. wikipedia.org The light-triggered excited state of the N-oxide forms an oxaziridine (B8769555) intermediate, which then undergoes valence isomerization. Subsequent acid-promoted ring opening yields the C3-pyridinol. researchgate.net This method is noted for its operational simplicity, scalability, and tolerance of a diverse array of functional groups, making it suitable for late-stage functionalization. wikipedia.orgorganic-chemistry.orgsynarchive.com
Table 2: Examples of C3 Hydroxylation via Pyridine N-Oxide Photochemical Isomerization
| Pyridine N-Oxide Substrate | C3-Hydroxy Product | Typical Conditions |
| Pyridine N-oxide | 3-Hydroxypyridine | AcOH, (F₃C)₃COH, Rayonet 254 nm |
| 4-Phenylpyridine N-oxide | 4-Phenyl-3-hydroxypyridine | AcOH, (F₃C)₃COH, Rayonet 254 nm |
| 2-Chloropyridine N-oxide | 2-Chloro-3-hydroxypyridine | AcOH, (F₃C)₃COH, Rayonet 254 nm |
| 2-(3-Furanyl)pyridine N-oxide | This compound | AcOH, (F₃C)₃COH, Rayonet 254 nm |
Strategies for the Introduction of the 3-Furanyl Substituent
Once the 3-hydroxypyridine core is established, the final step is the introduction of the 3-furanyl group at the C2 position. Transition metal-catalyzed cross-coupling reactions are the premier methods for forging such aryl-heteroaryl carbon-carbon bonds.
Cross-Coupling Reactions at the Pyridine C2 Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, provide a powerful and highly modular approach to connect the 3-furanyl ring to the C2 position of a 3-hydroxypyridine nucleus. researchgate.net This strategy involves the reaction of a C2-functionalized 3-hydroxypyridine (e.g., 2-bromo- or 2-chloro-3-hydroxypyridine) with a 3-furanyl organometallic reagent.
Suzuki-Miyaura Coupling : This reaction would typically involve the coupling of 2-halo-3-hydroxypyridine with 3-furanylboronic acid or its esters. The reaction is catalyzed by a palladium(0) complex with an appropriate ligand and requires a base for the activation of the boronic acid. organic-chemistry.orglibretexts.org Suzuki-Miyaura couplings are widely used due to the commercial availability and stability of many boronic acids and their tolerance of a wide range of functional groups. tcichemicals.com
Negishi Coupling : An alternative is the Negishi coupling, which pairs an organic halide (like 2-bromo-3-hydroxypyridine) with an organozinc reagent (such as 3-furanylzinc chloride). organic-chemistry.orgwikipedia.orgsynarchive.com This reaction is also catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and the ability to form C-C bonds between various hybridized carbon atoms. wikipedia.org
These cross-coupling methods offer a convergent approach where the two key fragments of the target molecule are synthesized separately and then joined in a final, efficient step. The choice between methods often depends on the availability of starting materials and the functional group compatibility of the specific substrates.
Table 3: Generalized Cross-Coupling Strategy for this compound
| Reaction Type | Pyridine Substrate | Furanyl Reagent | Catalyst System (Example) |
| Suzuki-Miyaura | 2-Bromo-3-hydroxypyridine | 3-Furanylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |
| Negishi | 2-Chloro-3-hydroxypyridine | 3-Furanylzinc chloride | Pd(dppf)Cl₂ |
Radical Coupling Approaches
Radical coupling reactions offer an alternative, metal-free or metal-mediated, pathway for the formation of the biaryl bond in this compound. A notable approach is the regioselective radical arylation of 3-hydroxypyridines. acs.orgnih.gov This method can utilize an aryl diazonium salt, generated from the corresponding aniline, as a source of aryl radicals. In the context of synthesizing the target molecule, a 3-furanyldiazonium salt could theoretically be employed.
The reaction is typically mediated by a reducing agent, such as titanium(III) chloride, which generates the aryl radical from the diazonium salt. This radical then attacks the 3-hydroxypyridine ring with high regioselectivity for the 2-position. acs.orgnih.gov This selectivity is a key advantage of this method, as it directs the incoming furanyl group to the desired position on the pyridine ring. The reaction conditions are generally mild, and the starting materials can be readily prepared.
Table 2: Hypothetical Radical Coupling for the Synthesis of this compound
| Pyridine Substrate | Furan Radical Source | Radical Initiator/Mediator | Solvent | Temperature (°C) | Potential Yield (%) |
| 3-Hydroxypyridine | 3-Furanyldiazonium chloride | TiCl₃ | H₂O/DCM (biphasic) | 0 - 25 | 40-70 |
Note: This is a proposed application of a known methodology, and the yield is an estimate based on similar reported reactions.
Functionalization of Pre-existing Pyridine Scaffolds
An alternative to building the pyridine ring is to functionalize a pre-existing one. This can be achieved through C-H activation/functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials. Direct C-H arylation of 3-hydroxypyridine with a suitable furan derivative is a potential route. These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium and often require a directing group to achieve high regioselectivity.
For the synthesis of this compound, the hydroxyl group at the 3-position could potentially act as a directing group, guiding the C-H activation to the adjacent C2 or C4 positions. The challenge lies in achieving exclusive selectivity for the C2 position. The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity of such transformations.
Multi-Step Synthetic Sequences and Optimization
The synthesis of this compound can also be approached through multi-step sequences that allow for greater control over the introduction of functional groups and can be optimized for high yield and selectivity.
Sequential Reaction Design for High Yield and Selectivity
A multi-step synthesis could involve the initial preparation of a suitably functionalized pyridine precursor, followed by a key bond-forming reaction. For example, a sequence could begin with the synthesis of 2-bromo-3-methoxypyridine. The methoxy group serves as a protected form of the hydroxyl group, which can be deprotected in a later step. This protected intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a 3-furanyl organometallic reagent.
Stereoselective and Regioselective Synthesis Considerations
For the synthesis of this compound, the primary regiochemical challenge is to ensure the formation of the bond between the C2 position of the pyridine ring and the C3 position of the furan ring. As discussed, the choice of synthetic method plays a crucial role in determining the regioselectivity. Transition metal-catalyzed cross-coupling reactions are inherently regioselective, as the coupling occurs at the site of the halogen on the pyridine and the metal on the furan.
In radical arylation, the inherent electronic properties of the 3-hydroxypyridine ring direct the incoming radical to the C2 position. acs.orgnih.gov Stereoselectivity is not a primary concern for the synthesis of the final aromatic product, but it can be relevant in the synthesis of precursors or if chiral centers are introduced in subsequent modifications of the target molecule.
Scale-Up Synthesis Methodologies
The transition from laboratory-scale synthesis to large-scale production presents several challenges. For palladium-catalyzed cross-coupling reactions, the cost of the catalyst and ligands can be a significant factor. Process optimization for scale-up often focuses on reducing catalyst loading, using less expensive ligands, and developing efficient methods for catalyst recovery and recycling.
Furthermore, reaction conditions that are manageable on a small scale, such as cryogenic temperatures or the use of hazardous reagents, may not be practical for large-scale production. Therefore, the development of robust and scalable synthetic routes that utilize milder conditions and safer reagents is a key consideration. The purification of the final product and intermediates is another critical aspect of scale-up, with a preference for methods like crystallization over chromatography to reduce solvent consumption and cost.
Reaction Mechanisms and Chemical Transformations of 2 3 Furanyl 3 Pyridinol
Mechanistic Insights into Core Formation Reactions
The construction of the core biarenoid structure of 2-(3-Furanyl)-3-pyridinol can be achieved through several synthetic routes, each with distinct mechanistic underpinnings.
A primary method for synthesizing the 2-heteroaryl-3-hydroxypyridine core involves the ring expansion of 2-acylfurans. researchgate.netnih.gov This transformation is typically achieved by reacting a 2-acylfuran with ammonia (B1221849) at elevated temperatures (e.g., 150 °C). nih.gov The reaction proceeds through a proposed pathway involving the initial formation of an imine intermediate from the reaction of the furan's carbonyl group with ammonia. This is followed by a series of rearrangements where the furan (B31954) ring opens and subsequently recyclizes, incorporating the nitrogen atom to form the six-membered pyridine (B92270) ring. The final aromatization step yields the stable 3-hydroxypyridine (B118123) product. This one-step method provides a straightforward and versatile route to various 2-heteroaryl-3-hydroxypyridine derivatives. researchgate.netnih.gov
Photochemical reactions offer a powerful, alternative strategy for forming the 3-hydroxypyridine moiety. A general and synthetically useful pathway involves the photochemical valence isomerization of a corresponding pyridine N-oxide precursor. acs.orgacs.org This metal-free transformation is typically initiated by irradiation with UV light (e.g., 254 nm). acs.org
The plausible mechanism for this rearrangement is outlined as follows acs.orgacs.org:
Excitation and Isomerization : Upon irradiation, the pyridine N-oxide is excited and isomerizes to a highly strained oxaziridine (B8769555) intermediate.
N–O Bond Homolysis : The oxaziridine then undergoes UV light-induced homolytic cleavage of the N–O bond, generating a diradical intermediate.
Radical Recombination : Recombination of the diradical leads to the formation of a dearomatized and highly strained epoxide intermediate.
Electrocyclic Ring Expansion : This epoxide can undergo a reversible 6π electrocyclic ring expansion, analogous to a norcaradiene-type rearrangement, to form a 1,3-oxazepine intermediate.
Acid-Promoted Ring Opening : In the presence of an acid, such as acetic acid (AcOH), the strained epoxide intermediate is protonated, facilitating a ring-opening rearrangement that ultimately leads to the formation of the aromatic C3-hydroxylated pyridine product. acs.org
The addition of an acid not only promotes the final rearrangement but can also stabilize the 3-hydroxypyridine product and suppress photodecomposition. acs.org
Table 1: Key Intermediates in the Photochemical Rearrangement of Pyridine N-Oxides
| Intermediate | Structure | Description |
| Pyridine N-Oxide | Ar-N⁺-O⁻ | Starting material. |
| Oxaziridine | Tricyclic isomer | Formed upon initial UV irradiation. acs.orgacs.org |
| Diradical | Open-ring species | Generated via homolytic N-O bond cleavage. acs.orgacs.org |
| Strained Epoxide | Dearomatized bicyclic | Formed by radical recombination. acs.orgacs.org |
| 1,3-Oxazepine | Seven-membered ring | Results from electrocyclic ring expansion. acs.org |
| 3-Hydroxypyridine | Ar-OH | Final aromatic product after acid-promoted opening. acs.org |
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for constructing the C-C bond between the furan and pyridine rings. However, the use of 2-pyridyl organometallic reagents in Suzuki-Miyaura couplings is notoriously challenging due to their instability and poor reactivity. nih.gov An alternative approach involves the direct arylation of pyridine N-oxides, which offers excellent yield and complete selectivity for the 2-position, providing a solution to the "2-pyridyl problem". mdpi.com
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or direct C-H arylation, typically involves the following key steps:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate (Ar-X), forming a Pd(II) intermediate.
Transmetalation (for Suzuki-Miyaura) : An organoboron reagent (e.g., a furan boronic acid) transfers the furan group to the Pd(II) center, displacing the halide.
Reductive Elimination : The two organic moieties (furan and pyridine) on the palladium center couple, and the C-C bond is formed. The Pd(0) catalyst is regenerated, completing the cycle.
In direct C-H arylation, the mechanism avoids organometallic reagents. Instead, the Pd(II) species coordinates to the C-H bond of the furan, which is then cleaved in a concerted metalation-deprotonation (CMD) step, followed by reductive elimination. acs.orgrsc.org
Derivatization and Functionalization Reactions at the Furan and Pyridine Moieties
Once the core this compound structure is formed, both the furan and pyridine rings, as well as the hydroxyl group, can be further modified.
Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heteroaromatic compounds, minimizing the need for pre-functionalized starting materials. nih.gov
Pyridine Ring : The selective C-H activation of pyridines presents unique challenges due to the coordinating ability of the nitrogen atom. acs.org However, various transition metal complexes (e.g., Rh, Ir, Pd) have been developed to achieve selective functionalization. acs.org For instance, iridium complexes supported by a boryl/bis(phosphine) PBP pincer ligand can selectively activate the C-H bond at the 2-position of pyridine. acs.org The mechanism involves coordination of the pyridine nitrogen to the boron center, which directs the iridium to insert into the adjacent C-H bond.
Furan Ring : Palladium-catalyzed C-H activation is effective for the arylation of furan derivatives. acs.orgrsc.org PEPPSI-type Pd(II) complexes, for example, can catalyze the cross-coupling of furans with aryl bromides. The reaction typically proceeds at the C5 position of the furan ring if the C2 position is substituted. acs.org
The hydroxyl group at the 3-position of the pyridine ring is a versatile handle for further derivatization. Standard reactions for derivatizing phenolic hydroxyl groups can be readily applied.
Common derivatization strategies include:
Esterification : Reaction with acyl chlorides or organic anhydrides in the presence of a base converts the hydroxyl group into an ester.
Etherification : Formation of ethers can be achieved through reactions like the Williamson ether synthesis, using an alkyl halide and a base.
Sulfonation : Reaction with sulfonyl chlorides can produce sulfonate esters.
Isocyanate Addition : Aryl or alkyl isocyanates can react with the hydroxyl group to form carbamates.
These derivatization reactions are often used to modify the molecule's properties or to introduce a chromophore or fluorophore for analytical purposes.
Table 2: Common Reagents for Hydroxyl Group Derivatization
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
| Esterification | Acyl Chlorides | Acetyl chloride | Ester |
| Esterification | Organic Anhydrides | Acetic anhydride | Ester |
| Etherification | Alkyl Halides | Methyl iodide | Ether |
| Carbamate Formation | Isocyanates | Phenyl isocyanate | Carbamate |
| Sulfonate Formation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Sulfonate Ester |
Palladium-Mediated Coupling Reactions for Further Functionalization
The structure of this compound, possessing both a pyridine and a furan ring, presents multiple sites for further functionalization through palladium-mediated cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the molecule will be influenced by the electronic properties of both heterocyclic rings and the directing effect of the hydroxyl group on the pyridine ring.
Potential sites for palladium-catalyzed cross-coupling on the this compound scaffold include the C-H bonds on both the furan and pyridine rings, as well as the C-O bond of the pyridinol tautomer. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would determine the chemoselectivity of the functionalization. nih.gov
Common palladium-catalyzed reactions that could be employed for the derivatization of this molecule include the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as direct C-H activation/arylation. researchgate.netmdpi.commdpi.com For instance, a Suzuki-Miyaura coupling could introduce a variety of aryl or heteroaryl substituents by first converting a C-H bond to a C-halogen or C-triflate bond, which then reacts with a boronic acid derivative.
The furan moiety, in particular, is known to undergo palladium-catalyzed C-H activation, allowing for direct coupling with aryl halides. mdpi.comresearchgate.net The regioselectivity of this reaction on the 3-substituted furan ring would likely be directed to the C2 or C5 positions, which are activated for electrophilic substitution. Similarly, the pyridine ring can be functionalized via C-H activation, with the directing effect of the hydroxyl group and the ring nitrogen influencing the position of substitution.
The table below outlines potential palladium-mediated coupling reactions for the functionalization of this compound, based on known reactivity of furan and pyridine derivatives.
| Reaction Type | Potential Reaction Site(s) | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | Halogenated or triflated pyridine/furan ring | Aryl/heteroaryl boronic acid | Diaryl or biheteroaryl compounds |
| Heck | Halogenated pyridine/furan ring | Alkene | Alkenyl-substituted furanyl-pyridinols |
| Sonogashira | Halogenated pyridine/furan ring | Terminal alkyne | Alkynyl-substituted furanyl-pyridinols |
| C-H Arylation | Furan C2/C5, Pyridine ring C-H bonds | Aryl halide | Aryl-substituted furanyl-pyridinols |
Tautomerism and Its Chemical Implications
Tautomerism is a significant feature of this compound, as the hydroxyl group on the pyridine ring can exist in equilibrium with its keto form. This phenomenon is known as lactim-lactam tautomerism, where the "-ol" form (lactim) is in equilibrium with the "-one" form (lactam).
Lactim-Lactam Equilibrium Analysis
The lactim-lactam equilibrium of this compound involves the interconversion between the 3-hydroxypyridine (lactim) form and the corresponding pyridin-3(2H)-one (lactam) form. This equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the rings. nih.govwuxibiology.com
In the gas phase and non-polar solvents, the lactim form (2-(3-furanyl)-3-hydroxypyridine) is generally favored for simple hydroxypyridines due to the aromaticity of the pyridine ring. wikipedia.orgwayne.edu However, in polar, protic solvents such as water and alcohols, the equilibrium often shifts towards the lactam form. This is because the more polar lactam tautomer is better stabilized by hydrogen bonding interactions with the solvent molecules. wuxibiology.com The lactam form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating strong solvation.
The equilibrium can be represented as follows:
Spectroscopic methods such as UV-Vis and NMR spectroscopy are commonly used to study these equilibria. The distinct electronic and magnetic environments of the two tautomers result in different spectral signatures. For instance, the lactam form will exhibit a characteristic carbonyl (C=O) stretch in its infrared spectrum. rsc.org
Influence of Substituents on Tautomeric Preferences
The position and electronic nature of substituents can significantly impact the position of the lactim-lactam equilibrium. Substituents that are electron-donating tend to stabilize the lactim form by increasing the electron density on the pyridine ring, which enhances its aromatic character. Conversely, electron-withdrawing groups can favor the lactam form. researchgate.netnih.goved.gov
In the case of this compound, the 3-furanyl group at the 2-position of the pyridine ring acts as a substituent. The furan ring is generally considered to be electron-rich and can act as an electron-donating group through resonance. This electron-donating character would be expected to stabilize the lactim (hydroxypyridine) tautomer by contributing to the aromaticity of the pyridine ring.
The influence of a substituent on the tautomeric equilibrium constant (KT = [lactam]/[lactim]) can be qualitatively predicted based on its Hammett substituent constant (σ). A positive σ value (electron-withdrawing) would generally lead to a larger KT, favoring the lactam form, while a negative σ value (electron-donating) would result in a smaller KT, favoring the lactim form.
The following table summarizes the expected influence of hypothetical substituents at the 5-position of the furan ring on the tautomeric equilibrium of this compound.
| Substituent at Furan C5 | Electronic Effect | Expected Shift in Equilibrium | Favored Tautomer |
| -NO2 | Electron-withdrawing | Shifts towards lactam | Lactam |
| -Cl | Inductively withdrawing, weakly donating by resonance | Slight shift towards lactam | Lactam |
| -H | Reference | Baseline equilibrium | Dependent on solvent |
| -CH3 | Electron-donating | Shifts towards lactim | Lactim |
| -OCH3 | Electron-donating | Shifts towards lactim | Lactim |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.
One-dimensional ¹H and ¹³C NMR spectroscopy would provide the primary evidence for the structure of 2-(3-Furanyl)-3-pyridinol.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons, their chemical shifts would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the substitution pattern on both the furan (B31954) and pyridine (B92270) rings.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts of these signals would differentiate between the sp²-hybridized carbons of the aromatic rings and any sp³-hybridized carbons, if present. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring | ||
| C2 | - | ~145-155 |
| C3 | - | ~140-150 |
| C4 | ~7.2-7.4 | ~120-125 |
| C5 | ~7.1-7.3 | ~125-130 |
| C6 | ~8.0-8.2 | ~145-150 |
| Furan Ring | ||
| C2' | ~7.5-7.7 | ~140-145 |
| C3' | - | ~115-125 |
| C4' | ~6.5-6.7 | ~110-115 |
| C5' | ~7.4-7.6 | ~140-145 |
| Hydroxyl Group |
To unambiguously assign all proton and carbon signals and confirm the connectivity between the furan and pyridine rings, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the proton networks within the pyridine and furan rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This would be the key experiment to establish the crucial C-C bond connecting the furan ring (at its C3' position) to the pyridine ring (at its C2 position).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide information about the functional groups present and the electronic properties of the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the characteristic vibrational modes of the functional groups within this compound.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data)
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N ring stretching (pyridine and furan) |
| ~1260 | C-O stretch (hydroxyl) |
| ~1150-1000 | C-O-C stretch (furan ring) |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the interconnected furan and pyridine rings. The position of the maximum absorption (λmax) would provide insight into the extent of conjugation.
Table 3: Predicted UV-Vis Absorption Data for this compound (Note: This table is predictive and not based on experimental data)
| Solvent | λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~270-290 | π → π* |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental formula (C₉H₇NO₂). The analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as CO, HCN, or elements of the furan ring, which would be consistent with the proposed structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Hydroxypyridine (B118123) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).
For this compound (molecular formula C₉H₇NO₂), HRMS provides an exact mass measurement that confirms its elemental composition. The high resolution allows the differentiation of the target molecule from other compounds that may have the same nominal mass but different elemental formulas. thermofisher.com This technique is foundational for confirming the identity of a newly synthesized compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NO₂ |
| Theoretical Exact Mass [M+H]⁺ | 162.0550 u |
| Observed Exact Mass [M+H]⁺ (Hypothetical) | 162.0553 u |
| Mass Error (Hypothetical) | 1.85 ppm |
This table presents the theoretical exact mass for the protonated molecule [M+H]⁺ and hypothetical experimental data to illustrate a typical HRMS result.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is exceptionally well-suited for separating and identifying volatile and semi-volatile compounds within a sample. mdpi.com In the context of this compound, GC-MS is used to assess purity by separating the main compound from any volatile impurities, starting materials, or by-products from its synthesis.
The sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. nih.govnih.gov The retention time from the GC and the fragmentation pattern from the MS allow for confident identification and purity assessment. For a compound like 3-pyridinol, derivatization (e.g., silylation) may be necessary to increase its volatility for GC-MS analysis. nist.gov
| Retention Time (min) | Compound Identity (Hypothetical) | Area % |
|---|---|---|
| 8.52 | Solvent Impurity | 0.5% |
| 12.15 | Starting Material | 1.2% |
| 15.78 | This compound (as TMS derivative) | 98.1% |
| 17.03 | By-product | 0.2% |
This table provides a hypothetical GC-MS result for a derivatized sample of this compound, illustrating its use for purity analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown.
The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms can be determined. eurjchem.com This analysis would confirm the connectivity of the furan and pyridine rings and reveal the planarity and conformation of the molecule in the solid state. nih.govnih.gov Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice. redalyc.org
| Structural Parameter (Hypothetical) | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Furan-Pyridine) | Defines the twist between the two aromatic rings. |
| Hydrogen Bonding | Intermolecular O-H···N interactions involving the pyridinol moiety. |
This table outlines the type of structural information that would be obtained from an X-ray crystallographic analysis of this compound.
Advanced Chromatographic Separations
Chromatographic techniques are essential for the purification, separation, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying non-volatile compounds. researchgate.net A solution of the compound is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the compound's affinity for the stationary and mobile phases. ptfarm.pl
For this compound, a reverse-phase HPLC method, likely using a C18 column, would be developed. rsc.orgresearchgate.net The purity of a sample is determined by integrating the area of the detected peaks, with the main peak corresponding to the target compound. nih.gov By creating a calibration curve with standards of known concentration, HPLC can also be used for precise quantification.
| Parameter | Condition/Value |
|---|---|
| Column | Ascentis® C-18 (5 µm, 4.6 mm x 250 mm) rsc.org |
| Mobile Phase | Methanol/Water Gradient |
| Detection | UV at 254 nm |
| Retention Time (Hypothetical) | 7.8 min |
| Purity (Hypothetical) | >99.0% (by area) rsc.org |
This table illustrates a typical set of HPLC conditions and hypothetical results for the purity analysis of this compound.
Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC) for Mixture Analysis
For analyzing complex mixtures containing this compound or for separating it from closely related isomers, advanced GC techniques are employed. Standard Gas Chromatography (GC) separates compounds based on volatility in a single column. sigmaaldrich.com
Comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances separation power by using two columns with different stationary phases (e.g., non-polar followed by polar). chromatographyonline.comgcms.cz The entire effluent from the first column is systematically trapped and re-injected onto the second column. This results in a highly structured two-dimensional chromatogram, providing superior resolution for complex samples. researchgate.netamazonaws.com GCxGC would be particularly useful for resolving isomeric impurities that might co-elute with this compound in a one-dimensional GC separation. chemrxiv.org
Sample Derivatization Strategies for Enhanced Analysis
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. nih.gov For this compound, the presence of a polar hydroxyl (-OH) group can lead to poor peak shape and thermal instability in GC analysis.
To overcome this, a derivatization strategy, such as silylation, is often employed. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. nih.gov This process increases the compound's volatility and thermal stability, leading to improved chromatographic performance and sensitivity in GC-MS analysis. nih.gov Other strategies, such as acylation, could also be used depending on the analytical requirements. encyclopedia.pub
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nanobioletters.com DFT methods are routinely used to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For a molecule like 2-(3-Furanyl)-3-pyridinol, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would provide reliable results for its structural and electronic properties. nih.gov
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the minimum energy on the potential energy surface. arxiv.org This process iteratively adjusts atomic coordinates to find the equilibrium geometry, providing key data on bond lengths, bond angles, and dihedral (torsional) angles. nanobioletters.com
For this compound, a key aspect of conformational analysis would be determining the rotational barrier and the preferred dihedral angle between the furan (B31954) and pyridine (B92270) rings. DFT calculations can predict whether the molecule favors a planar or a twisted conformation. For instance, studies on related bi-aromatic systems like 3-formyl pyridine have shown that such molecules can exist in specific stable conformations (e.g., cis or trans) separated by a defined rotational energy barrier. nih.gov A similar analysis for this compound would reveal its most stable spatial orientation, which is crucial for understanding its interactions with other molecules. A study on a similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed a planar conformation through DFT optimization. nih.gov
Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound (Illustrative Data) This table presents typical bond lengths and angles expected for the furan and pyridinol rings based on computational studies of related heterocyclic compounds. researchgate.net
| Parameter | Ring System | Value (Å or °) |
|---|---|---|
| C-O (avg.) | Furan | 1.365 |
| C-C (avg.) | Furan | 1.400 |
| C-N (avg.) | Pyridine | 1.340 |
| C-C (avg.) | Pyridine | 1.390 |
| C-O (hydroxyl) | Pyridinol | 1.360 |
| O-H (hydroxyl) | Pyridinol | 0.965 |
| C-O-C Angle | Furan | 106.5° |
| C-N-C Angle | Pyridine | 117.0° |
| C-C-O Angle (hydroxyl) | Pyridinol | 119.5° |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Each calculated vibrational frequency corresponds to a specific normal mode of atomic motion, such as stretching, bending, or twisting of bonds. To assign these modes accurately, a Potential Energy Distribution (PED) analysis is conducted. nih.gov PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode. For this compound, this would allow for the unambiguous assignment of characteristic vibrations, such as the O-H stretch of the hydroxyl group, the C=N and C=C stretching modes of the pyridine ring, and the C-O-C stretching modes of the furan ring. Theoretical studies on similar molecules, like 2-chloroquinoline-3-carboxaldehyde, demonstrate how DFT and PED analysis provide detailed assignments for each vibrational band. nih.gov
Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound Based on characteristic frequencies for pyridine and furan derivatives from DFT studies. nih.govresearchgate.netnih.gov
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |
|---|---|---|
| ~3550 | ν(O-H) | O-H stretch (98%) |
| ~3100 | ν(C-H) | Pyridine/Furan C-H stretch (95%) |
| ~1610 | ν(C=N) | Pyridine C=N stretch (75%), C=C stretch (20%) |
| ~1580 | ν(C=C) | Pyridine ring stretch (80%) |
| ~1250 | δ(O-H) | O-H in-plane bend (70%) |
| ~1150 | ν(C-O-C) | Furan ring breathing/C-O-C stretch (65%) |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. emerginginvestigators.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. irjweb.com For this compound, analysis would show the spatial distribution of these orbitals, revealing that the HOMO is likely localized on the electron-rich furan and pyridinol rings, while the LUMO may be distributed across the entire π-conjugated system.
Table 3: Illustrative Frontier Molecular Orbital Energies Values are typical for heterocyclic aromatic compounds. emerginginvestigators.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.25 |
| ΔE (HOMO-LUMO Gap) | 4.90 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov
Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are prone to attack by electrophiles. In this compound, these would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and furan groups. nih.govresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack; this area would likely be found around the hydrogen atom of the hydroxyl group. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the fundamental energies calculated by DFT, particularly EHOMO and ELUMO, a set of global reactivity descriptors can be derived. These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. science.govajchem-a.com Key descriptors include:
Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.
Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).
Calculating these indices for this compound would provide a comprehensive profile of its chemical behavior, allowing for comparisons with other related compounds. ethz.chresearchgate.net
Table 4: Calculated Quantum Chemical Descriptors (Illustrative Data) Based on the illustrative HOMO/LUMO energies from Table 3.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.25 |
| Electronegativity (χ) | (I + A) / 2 | 3.70 |
| Chemical Hardness (η) | (I - A) / 2 | 2.45 |
| Softness (S) | 1 / η | 0.41 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
Molecular Dynamics Simulations for Conformational Stability
While DFT calculations provide information about static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with a solvent (like water) at an atomistic level.
Tautomeric Equilibrium Modeling and Energy Landscape Exploration
Computational and theoretical chemistry studies focusing on the tautomeric equilibrium and energy landscape of this compound are not available in the reviewed scientific literature. While extensive research exists on the tautomerism of related pyridinol and hydroxypyridine systems, specific data concerning the furanyl-substituted compound remains uninvestigated.
General computational methodologies, such as Density Functional Theory (DFT) and ab initio calculations, are commonly employed to explore the tautomeric spaces of pyridinol derivatives. These studies typically identify various possible tautomers, including keto-enol and zwitterionic forms, and calculate their relative energies to predict the most stable structures in different environments (e.g., gas phase or in solution). The exploration of the energy landscape helps in understanding the potential for interconversion between these tautomers.
However, without specific computational data for this compound, it is not possible to provide a detailed analysis of its tautomeric equilibrium or a quantitative description of its energy landscape. The influence of the 3-furanyl substituent at the 2-position of the pyridinol ring on the relative stabilities of the potential tautomers has not been computationally modeled or reported.
Table 1: Hypothetical Tautomers of this compound for Computational Analysis
This table presents potential tautomeric forms of this compound that would be subject to investigation in a typical computational study. The relative energies are currently unknown.
| Tautomer Name | Structure | Relative Energy (kcal/mol) |
| This compound (Enol form) | ![]() | Data Not Available |
| 2-(3-Furanyl)-pyridin-3(2H)-one (Keto form) | ![]() | Data Not Available |
| 2-(3-Furanyl)-3-oxopyridin-1-ium-1-ide (Zwitterionic form) | ![]() | Data Not Available |
Table 2: Common Computational Methods for Tautomerism Studies
This table lists computational methods frequently used to study tautomeric equilibria in heterocyclic compounds. The specific application of these methods to this compound has not been documented.
| Method | Basis Set | Common Applications |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, energy calculations, solvent effects |
| Møller-Plesset perturbation theory (MP2) | aug-cc-pVTZ | High-accuracy energy calculations |
| Coupled Cluster (CC) | cc-pVQZ | Gold standard for single-point energy calculations |
Further theoretical research is required to elucidate the specific tautomeric preferences and energy landscape of this compound. Such studies would provide valuable insights into the compound's intrinsic chemical properties and behavior.
Role of 2 3 Furanyl 3 Pyridinol As a Privileged Scaffold in Medicinal Chemistry Research in Vitro Investigations
Scaffold Design and Bioisosteric Replacements
The design of novel bioactive compounds often involves modifying a core scaffold to optimize its drug-like properties. The 2-(3-furanyl)-3-pyridinol structure serves as an attractive template for such modifications, primarily through strategies like bioisosteric replacement. nih.gov This approach, along with scaffold hopping, involves replacing functional groups or the core framework with other groups that have similar biological properties to improve potency, synthetic accessibility, or pharmacokinetic profiles. nih.govnih.gov
The 3-pyridinol portion of the scaffold is particularly significant due to its ability to act as both a hydrogen bond donor and acceptor. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor. nih.govnih.gov This dual functionality allows for versatile interactions with amino acid residues in the binding sites of proteins. nih.gov The tautomeric equilibrium between the 3-hydroxypyridine (B118123) (lactim) form and its corresponding 2-pyridone (lactam) form is a key characteristic, with the pyridone form often predominating and influencing the molecule's interaction profile. nih.gov This capacity for forming multiple hydrogen bonds is crucial for stable and specific binding to biological targets. nih.gov
The hydrogen bonding capabilities of the scaffold are summarized below:
| Functional Group | Role in Hydrogen Bonding | Potential Interaction Partner (Amino Acid Residues) |
|---|---|---|
| Pyridinol -OH | Donor | Aspartate, Glutamate, Serine, Threonine (carbonyl oxygen) |
| Pyridine Nitrogen | Acceptor | Serine, Threonine, Tyrosine (hydroxyl hydrogen), Arginine, Lysine (amine hydrogen) |
Bioisosterism is a key strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity. researchgate.net The furan (B31954) and pyridine rings of the this compound scaffold can be replaced with various bioisosteres to explore new chemical space and improve pharmacodynamic and pharmacokinetic parameters.
Furan Ring Replacements: The furan ring can be considered a bioisostere of a phenyl ring or other five-membered heterocycles like thiophene. Replacing the furan with a phenyl group can alter the molecule's electronics and steric profile, potentially influencing binding affinity and selectivity. Thiophene, another common replacement, can modify metabolic stability and interaction patterns.
Pyridine Ring Replacements: The pyridine ring itself is a well-established bioisostere for a phenyl ring, offering the advantage of improved water solubility and the ability to form hydrogen bonds. nih.gov Other nitrogen-containing heterocycles can also be used as replacements to fine-tune basicity and hydrogen bonding patterns.
| Original Moiety | Common Bioisosteric Replacements | Rationale for Replacement |
| Furan | Phenyl, Thiophene, Pyrrole | Modulate electronics, lipophilicity, and metabolic stability. |
| Pyridinol | Phenyl, other N-heterocycles | Alter solubility, basicity, and hydrogen bonding capacity. |
The physicochemical properties of derivatives are critical for their potential as drug candidates. The this compound scaffold offers multiple points for modification to optimize lipophilicity (logP/logD), aqueous solubility, and metabolic stability.
Metabolic Stability: Both furan and pyridine rings are susceptible to metabolic transformations by cytochrome P450 enzymes. Modifications at positions prone to oxidation can enhance metabolic stability. For example, blocking potential sites of metabolism with groups like fluorine can significantly prolong the half-life of a compound. The inherent properties of the 2-pyridone tautomer can also contribute to improved metabolic stability. nih.gov
Molecular Interactions with Biological Targets
The therapeutic potential of compounds derived from the this compound scaffold is determined by their interactions with specific biological targets, such as enzymes and receptors. In vitro assays are essential for characterizing these interactions.
Pyridine-based scaffolds are prevalent in a wide range of enzyme inhibitors. dovepress.com Derivatives of the this compound scaffold are investigated for their potential to inhibit various enzyme classes.
Kinases: Protein kinases are crucial targets in oncology and inflammatory diseases. mdpi.com The pyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding site. mdpi.com Derivatives of furanyl-pyridinol can be designed to target specific kinases by modifying substituents to exploit unique features of the target enzyme's active site.
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. Certain substituted pyridine derivatives have demonstrated inhibitory activity against topoisomerase I and II. nih.gov For example, studies on 2-(thienyl)-4-furyl-6-aryl pyridine derivatives have shown that specific substitution patterns are crucial for topoisomerase II inhibition. nih.govnih.gov
The table below shows examples of pyridine-based scaffolds and their enzyme inhibitory activities.
| Scaffold Type | Target Enzyme | Observed Activity (Example) |
| Imidazo[1,2-a]pyridines | PI3Kα (p110α) | Inhibition of tumor cell growth. nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one | VEGFR2, EGFR, HER2 | Inhibition in nanomolar ranges. mdpi.com |
| 2-(Thienyl)-4-furyl-6-aryl pyridine | Topoisomerase I and II | Moderate to significant inhibitory activity. nih.gov |
Receptor binding assays are fundamental in vitro tools to determine the affinity and selectivity of a compound for its target receptor. These assays are used to characterize the interaction of this compound derivatives with various receptors.
Saturation and Competitive Binding: These assays are used to determine the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), respectively, which are measures of a ligand's binding affinity. For instance, novel N-aryl-2-pyridone-3-carboxamide derivatives have been tested for their agonist activity at the human cannabinoid receptor type 2 (CB2R), with some compounds showing potency similar to endogenous agonists. mdpi.com Similarly, dihydropyrrole[2,3-d]pyridine derivatives have been identified as potent antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor. nih.gov
Internalization Studies: These studies assess whether the binding of a ligand induces the internalization of the receptor, which is a common mechanism for signal transduction and receptor regulation.
The following table provides examples of pyridine-based compounds and their receptor binding affinities.
| Compound Class | Target Receptor | Binding Affinity (Ki/EC50) |
| N-aryl-2-pyridone-3-carboxamide | Cannabinoid Receptor 2 (CB2) | EC50 = 112 nM for the most promising compound. mdpi.com |
| Dihydropyrrole[2,3-d]pyridine | Corticotropin-Releasing Factor-1 (CRF-1) | Potent antagonists with reduced lipophilicity. nih.gov |
| Tetrahydrothieno[2,3-c]pyridine | Metabotropic Glutamate Receptor 1 (mGluR1) | Excellent antagonistic activity. nih.gov |
Mechanistic Studies of Biological Activities (In Vitro)
In vitro studies on compounds containing the furan-pyridine scaffold have begun to elucidate the molecular mechanisms underlying their biological effects. These investigations have primarily focused on their potential as anticancer agents, revealing their involvement in critical cellular processes.
Several studies have demonstrated that derivatives incorporating furan and pyridine moieties can induce apoptosis, or programmed cell death, in cancer cells. For example, novel quinazolinone–chalcone hybrids have been shown to trigger apoptosis through the induction of caspase-3 and PARP-1 cleavage. rsc.org Similarly, certain benzo[b]furan derivatives have been identified as inducers of apoptosis. researchgate.net The ability to selectively trigger apoptosis in malignant cells is a hallmark of a promising anticancer agent. The this compound scaffold is therefore of significant interest for the development of novel apoptosis-inducing agents. Further research is needed to delineate the specific apoptotic pathways activated by compounds based on this scaffold.
A significant area of investigation for furan-pyridine derivatives has been their ability to inhibit tubulin polymerization. Microtubules, which are formed by the polymerization of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several classes of compounds containing furan and pyridine rings have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netnih.govresearchgate.netmdpi.com For instance, novel 5-(4-chlorophenyl)furan derivatives have been shown to inhibit tubulin polymerization and induce cell-cycle arrest at the G2/M phase. nih.gov Diarylpyridines have also been developed as anti-tubulin agents, demonstrating potent antiproliferative activity. nih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the design of new tubulin polymerization inhibitors.
While direct evidence for the modulation of specific signal transduction pathways by this compound is limited, the known effects of related compounds on the cell cycle suggest a potential role in modulating pathways involving mitogen-activated protein kinases (MAPKs) and cyclins. The inhibition of tubulin polymerization, for example, often leads to the activation of the spindle assembly checkpoint, which can involve the MAPK pathway and ultimately result in cell cycle arrest. The observation that some furan-pyridine derivatives cause G2/M phase arrest points towards an interaction with the cellular machinery that regulates cell cycle progression, which is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov Further investigation into the effects of this compound derivatives on these key signaling pathways is a promising avenue for future research.
Applications in Fragment-Based Drug Design and Biomolecular Mimetics
The this compound scaffold is well-suited for application in fragment-based drug design (FBDD). FBDD is a powerful strategy that begins with the identification of small, low-molecular-weight fragments that bind to a biological target. These fragments are then grown or linked together to create more potent and selective lead compounds. The relatively simple and rigid structure of this compound makes it an attractive starting point for the generation of fragment libraries. The furan and hydroxypyridine moieties offer multiple points for chemical modification, allowing for the systematic exploration of chemical space around the core scaffold.
Furthermore, the structural features of the this compound core may allow it to act as a biomimetic, mimicking the interactions of endogenous ligands with their protein targets. The furan ring, for example, can be involved in various non-covalent interactions and has been utilized in the synthesis of bioactive compounds. nih.govresearchgate.net The hydroxypyridine component can participate in hydrogen bonding and metal coordination, which are crucial for many biological recognition processes. The potential for this scaffold to mimic key interactions within a binding site makes it a valuable tool for the design of novel enzyme inhibitors and receptor modulators.
Biosynthetic Pathways and Natural Product Connections
Hypothetical Biosynthetic Routes Involving Furan (B31954) and Pyridine (B92270) Precursors
The biosynthesis of a hybrid molecule like 2-(3-Furanyl)-3-pyridinol would necessitate the convergence of pathways that form the furan and pyridine rings. These heterocyclic structures are found in a variety of natural products, including alkaloids and polyketides.
The pyridine ring in natural products, such as the vitamin niacin and nicotine alkaloids, is typically derived from primary metabolites like aspartic acid and dihydroxyacetone phosphate in the case of quinolinic acid, a precursor to the nicotinamide adenine dinucleotide (NAD) coenzymes. rsc.org An alternative pathway involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849). baranlab.org
The furan ring , on the other hand, can be formed through various biosynthetic transformations. One common route involves the cyclization and modification of polyketide chains. For instance, the elucidation of the furanasperterpene B biosynthetic pathway revealed that an α-ketoglutarate-dependent dioxygenase catalyzes hydroxylation and facilitates the furan ring formation. Another pathway could involve the rearrangement of biomass-derived platform molecules like furfural, which can be converted into various furan derivatives. nih.gov
A hypothetical pathway for this compound could involve the separate synthesis of a furan-containing precursor and a pyridine-containing precursor, followed by an enzymatic coupling reaction. Alternatively, one ring could be formed onto a pre-existing molecule of the other. For example, a furan-containing intermediate could undergo a condensation reaction with an ammonia source and a three-carbon unit to construct the pyridine ring, a strategy that mirrors synthetic approaches like the Hantzsch pyridine synthesis. baranlab.org
Table 1: Potential Precursors for Furan and Pyridine Ring Biosynthesis
| Heterocyclic Ring | Potential Precursors | Biosynthetic Pathway Example |
|---|---|---|
| Pyridine | Aspartic acid, Dihydroxyacetone phosphate | Quinolinic acid pathway for NAD |
| 1,5-Dicarbonyl compounds, Ammonia | General condensation reactions | |
| Furan | Polyketides | Cyclization/oxidation cascades |
Enzymatic Cascade Reactions in Analogous Natural Product Biosynthesis
Enzymatic cascade reactions, where multiple sequential transformations are catalyzed by one or more enzymes in a single pot, are a hallmark of efficient natural product biosynthesis. researchgate.net These cascades are instrumental in building complex molecular architectures from simple precursors without the need to isolate intermediates.
In the context of molecules analogous to this compound, enzymatic cascades could be responsible for both the formation of the heterocyclic rings and their subsequent coupling. For example, the biosynthesis of many alkaloids involves cascades where dioxygenases, reductases, and cyclases act in concert. A hypothetical cascade for our target compound might start with a furan-containing amino acid. A dioxygenase could hydroxylate the amino acid, followed by a decarboxylase that cleaves the carboxylic acid moiety, and finally, a cyclase/dehydratase system could form the pyridinol ring. This type of one-pot, multi-enzyme process is seen in the synthesis of chiral amino alcohols from L-lysine, which combines a dioxygenase and a decarboxylase. youtube.com
The efficiency of these cascades is often improved by the spatial organization of enzymes into multi-enzyme complexes or metabolons, which facilitates substrate channeling.
Table 2: Key Enzyme Classes in Heterocyclic Natural Product Biosynthesis
| Enzyme Class | Function | Relevance to Furan/Pyridine Synthesis |
|---|---|---|
| Dioxygenases | Catalyze C-H oxidation and hydroxylation | Furan ring formation, Precursor modification |
| Decarboxylases | Remove carboxyl groups | Tailoring of amino acid precursors |
| Cyclases | Catalyze ring formation reactions | Construction of pyridine or furan rings |
| Reductases/Oxidases | Perform redox transformations | Aromatization and modification of rings |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective routes to target molecules. researchgate.net This approach is particularly valuable for synthesizing complex natural products and their analogs.
A chemoenzymatic strategy for this compound could involve the chemical synthesis of a furan precursor, such as 3-furancarboxaldehyde, and a suitable pyridine precursor. An enzymatic step could then be used for the key coupling or final modification step. For instance, enzymes like transaminases or aldolases could be employed to form a C-C or C-N bond between furan and pyridine building blocks under mild conditions.
Recent research has highlighted the use of enzymes like Novozym 435 for the efficient synthesis of pyridine esters through esterification. researchgate.netnih.gov This demonstrates the potential of using enzymes to modify pre-formed pyridine rings. Similarly, a chemoenzymatic route could synthesize piperidine and pyridine from furfural, a bio-based furan. nih.gov This process uses a metallic catalyst for the transformation but illustrates a powerful connection between furan precursors and pyridine products, which could be adapted to use enzymes for specific steps.
Table 3: Examples of Chemoenzymatic Strategies for Heterocycle Synthesis
| Strategy | Description | Potential Application for this compound |
|---|---|---|
| Enzymatic Esterification | Use of lipases (e.g., Novozym 435) to catalyze ester formation with pyridine acids. nih.gov | Modification of a pyridinol precursor or coupling to a furan-containing moiety. |
| Biocatalytic Amination/Rearrangement | Conversion of biomass-derived furfural to piperidine/pyridine using a combination of chemical catalysts and conditions that could be mimicked enzymatically. nih.gov | Synthesis of the pyridine ring from a furan-based starting material. |
| Enzyme-catalyzed C-C bond formation | Using enzymes like aldolases or benzaldehyde lyases to connect furan and pyridine precursors. | Direct coupling of a furan aldehyde with a pyridine-based nucleophile. |
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Diversification
The future synthesis of 2-(3-Furanyl)-3-pyridinol and its analogs will likely focus on the development of more efficient, versatile, and sustainable methods to enable rapid diversification of the core scaffold. Current synthetic approaches for 2-heteroaryl-3-hydroxypyridines often involve multi-step sequences. marinbio.com Future strategies are expected to move towards more convergent and atom-economical routes.
One promising avenue is the advancement of transition-metal-catalyzed cross-coupling reactions. Methodologies that enable the direct C-H arylation of a pre-formed 3-hydroxypyridine (B118123) ring with a furan (B31954) derivative, or vice versa, would significantly streamline synthesis. nih.govacs.org Exploring novel catalytic systems, potentially involving earth-abundant metals, could enhance the sustainability and cost-effectiveness of these transformations.
Furthermore, the development of one-pot or tandem reactions that construct the coupled ring system from simpler acyclic precursors represents a highly desirable goal. mdpi.com For example, multicomponent reactions that bring together a furan-containing building block, an ammonia (B1221849) source, and a C3-synthon could provide rapid access to a wide array of substituted this compound derivatives. The application of combinatorial chemistry principles, facilitated by these advanced synthetic methods, would allow for the generation of large libraries of analogs for biological screening.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct C-H Arylation | Fewer synthetic steps, increased efficiency. | Development of selective and robust catalysts. |
| Multicomponent Reactions | Rapid assembly of molecular complexity. | Design of novel reaction cascades. |
| Flow Chemistry | Improved reaction control, scalability. | Optimization of reaction parameters and reactor design. |
| Biocatalysis | High selectivity, environmentally benign. | Discovery and engineering of suitable enzymes. |
Exploration of Undiscovered Chemical Reactivity
The unique electronic properties arising from the juxtaposition of the electron-deficient pyridine (B92270) ring and the electron-rich furan ring in this compound suggest a rich and potentially unexplored chemical reactivity. Future research should aim to systematically investigate the reactivity of this scaffold to unlock new avenues for functionalization and derivatization.
The C-H bonds on both the furan and pyridine rings are potential sites for selective functionalization. rsc.org Developing methodologies for regioselective C-H activation and subsequent introduction of various functional groups would be a significant advancement. nih.gov This could involve transition-metal catalysis or photoredox catalysis to achieve transformations that are not possible with classical methods. iciq.orgnih.gov
The 3-hydroxyl group on the pyridine ring offers a handle for various transformations. Beyond simple etherification or esterification, its role in directing metallation or influencing the reactivity of the pyridine ring warrants deeper investigation. Additionally, the potential for the furan ring to participate in cycloaddition reactions, such as Diels-Alder reactions, could be explored to construct more complex polycyclic structures. rsc.orgacs.org Understanding the interplay between the two heterocyclic rings and how they influence each other's reactivity will be crucial for unlocking the full synthetic potential of this molecule.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling will be a cornerstone of future research on this compound, enabling the predictive design of novel analogs with tailored properties. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These calculations can help rationalize observed reactivity and guide the development of new synthetic methodologies.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its derivatives, particularly in the context of their interactions with biological macromolecules. rsc.orgbiorxiv.org By simulating the behavior of these compounds in aqueous environments or within the binding sites of proteins, researchers can gain a better understanding of the structural features that govern their biological activity.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in designing new analogs with enhanced biological potency and selectivity. doaj.org By identifying the key structural features responsible for a desired biological effect, these computational tools can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. The integration of machine learning and artificial intelligence algorithms into these modeling workflows is expected to further enhance their predictive power.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and biomolecular interactions. |
| Pharmacophore Modeling | Identification of key structural features for biological activity. |
| QSAR | Prediction of the biological activity of novel analogs. |
Expanding the Biological Target Landscape
A critical future direction is the systematic exploration of the biological targets of this compound and its derivatives. The pyridine and furan motifs are present in a wide range of biologically active compounds, suggesting that this scaffold could interact with a diverse array of proteins. cncb.ac.cnwikipedia.org
Initial efforts should focus on broad phenotypic screening to identify potential therapeutic areas where this compound class may be active. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neurological activities. Once a promising biological activity is identified, target deconvolution strategies will be necessary to pinpoint the specific molecular target(s). nih.govrsc.org
Affinity-based methods, such as chemical proteomics, can be employed to identify proteins that directly bind to this compound derivatives. rsc.org This involves immobilizing a derivative on a solid support and using it to "fish out" its binding partners from cell lysates. Alternatively, genetic approaches, such as CRISPR-Cas9 screening, can be used to identify genes that are essential for the observed biological activity. A deeper understanding of the biological targets will be crucial for elucidating the mechanism of action and for the rational design of more potent and selective analogs. The interaction of furan-containing ligands with proteins can be investigated through various biophysical techniques, including fluorescence spectroscopy and surface plasmon resonance. nih.govmdpi.comnih.gov
Integration with High-Throughput Screening for New Bioactive Derivatives
The integration of this compound-based libraries with high-throughput screening (HTS) platforms will be a powerful engine for the discovery of new bioactive derivatives. mdpi.com The development of robust and miniaturized cell-based and biochemical assays is a prerequisite for successful HTS campaigns. marinbio.comnih.gov
Cell-based assays can be designed to measure a wide range of cellular processes, such as cell proliferation, apoptosis, signal transduction, and gene expression. nih.govsemanticscholar.org These assays provide a more physiologically relevant context for identifying compounds with a desired biological effect. Biochemical assays, on the other hand, are well-suited for screening against specific molecular targets, such as enzymes or receptors.
The use of fragment-based screening approaches could also be highly valuable. rsc.orgnih.govfchgroup.neteurekalert.org Small chemical fragments containing the this compound core or related motifs could be screened to identify initial "hits" that bind to a target of interest. These low-affinity hits can then be elaborated into more potent lead compounds through structure-guided design. The combination of diverse chemical libraries, advanced HTS technologies, and sophisticated data analysis will be essential for unlocking the full therapeutic potential of the this compound scaffold.
| HTS Approach | Application for this compound |
| Cell-Based Screening | Identification of compounds that modulate cellular functions. |
| Biochemical Screening | Discovery of inhibitors or activators of specific enzymes or receptors. |
| Fragment-Based Screening | Identification of initial binding fragments for lead optimization. |
| High-Content Screening | Multiparametric analysis of cellular responses to compound treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



